3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Proton pump inhibition H+/K+-ATPase Cycloalka[b]pyridine SAR

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 123792-59-6) is a bicyclic nitro-heterocyclic compound comprising a pyridine ring fused to a saturated seven-membered cycloheptane ring, bearing a nitro substituent at the 3-position of the pyridine. With molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol, this compound serves as a versatile synthetic intermediate whose 3-nitro group enables reliable reduction to the corresponding 3-amine (CAS 178209-28-4), a key entry point into the pharmacologically privileged 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 123792-59-6
Cat. No. B177218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
CAS123792-59-6
Synonyms3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2
InChIKeyVWVCKAQKUQSCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 123792-59-6): A Strategic Nitro-Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 123792-59-6) is a bicyclic nitro-heterocyclic compound comprising a pyridine ring fused to a saturated seven-membered cycloheptane ring, bearing a nitro substituent at the 3-position of the pyridine . With molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol, this compound serves as a versatile synthetic intermediate whose 3-nitro group enables reliable reduction to the corresponding 3-amine (CAS 178209-28-4), a key entry point into the pharmacologically privileged 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold [1]. The seven-membered cycloalkyl ring distinguishes this compound from its five-membered cyclopenta analog (CAS 84531-36-2), imparting conformational and steric properties that medicinal chemistry programs have exploited to optimize target binding across multiple therapeutic areas [2].

Why 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Cannot Be Replaced by Its Closest In-Class Analogs: Ring Size, Substituent Position, and Synthetic Tractability


Generic substitution among nitro-cycloalka[b]pyridine analogs is precluded by three convergent factors. First, ring size directly governs pharmacological outcome: the seven-membered cyclohepta[b]pyridine system has been explicitly identified as the optimal scaffold among five- to eight-membered congeners in both proton pump inhibitor and anti-inflammatory programs, with smaller rings (cyclopenta, cyclohexa) delivering inferior potency [1][2]. Second, the 3-nitro substitution pattern is regiochemically critical; nitration at alternative positions (e.g., 2- or 4-) yields compounds with different electronic profiles and reduced synthetic utility for downstream amine coupling [3]. Third, the nitro group at the 3-position provides a uniquely tractable reduction handle — using Pd/C or SnCl₂ under mild conditions — to generate 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (CAS 178209-28-4), a versatile amino building block that the corresponding 3-unsubstituted, 3-chloro, or 3-cyano analogs cannot directly furnish . These differences are not cosmetic; they represent quantifiable, experimentally validated divergences in physicochemical properties, synthetic pathway accessibility, and downstream biological performance.

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Quantitative Comparator-Based Evidence for Procurement Decisions


Seven-Membered Cyclohepta Ring Delivers Superior Proton Pump Inhibitory Potency Versus Five- and Six-Membered Ring Congeners

A systematic synthetic study of 2-[(cycloalka[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs spanning five- to eight-membered cycloalkyl rings demonstrated that the seven-membered 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-containing derivative was the most potent congener among all ring sizes tested [1]. In quantitative terms, the cyclohepta[b]pyridine-based clinical candidate TY-11345 (nepaprazole) inhibited H+/K+-ATPase with an IC₅₀ of 5.8 μM at pH 6.0 and 9.9 μM at pH 7.4 in isolated rabbit gastric mucosal microsomes [2]. In vivo, intravenous TY-11345 was twice as potent as omeprazole in inhibiting tetragastrin-stimulated gastric acid secretion, and its antiulcer effects were 3- to 15-fold more potent than omeprazole across multiple experimental ulcer models [2]. By contrast, the five-membered cyclopenta[b]pyridine and six-membered tetrahydroquinoline congeners from the same series exhibited inferior potency profiles, confirming that the seven-membered ring is a pharmacophoric requirement rather than a replaceable feature [1].

Proton pump inhibition H+/K+-ATPase Cycloalka[b]pyridine SAR

Ring Enlargement from Six- to Seven-Membered Cycloalkyl Drives Optimal Oral Anti-Inflammatory Activity In Vivo

In a medicinal chemistry campaign reported by Calhoun et al. (J. Med. Chem. 1995), modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines led to three distinct structural classes. A critical structure-activity relationship finding was that increasing the cycloalkyl ring size from a six-membered (tetrahydroquinoline) to a seven-membered (6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine) system produced analogues with optimal anti-inflammatory activity after oral administration [1]. Within this seven-membered ring series, further optimization of the 2-substituent yielded compound 27 (WY-28342) as the standout candidate, demonstrating efficacy in both the rat carrageenan paw edema (acute inflammation) and rat developing adjuvant arthritis (chronic inflammation) models — two mechanistically distinct in vivo assays [1]. The six-membered tetrahydroquinoline precursors, while possessing good antiulcer activity, did not achieve the same level of anti-inflammatory potency, illustrating that the seven-membered ring expansion was a decisive structural modification that could not be replicated by alternative spacer groups or substitution patterns alone [1].

Anti-inflammatory drug discovery Cycloalka[b]pyridine Carrageenan paw edema

Physicochemical Differentiation from the Five-Membered Cyclopenta Analog: Boiling Point, Molecular Weight, and Handling Properties

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 123792-59-6) exhibits a predicted boiling point of 314.9 ± 42.0 °C, a molecular weight of 192.21 g/mol, and a molecular formula of C₁₀H₁₂N₂O₂ [1]. Its closest in-class comparator, 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 84531-36-2, five-membered ring), has a predicted boiling point of 277.9 ± 40.0 °C, a molecular weight of 164.16 g/mol, a molecular formula of C₈H₈N₂O₂, and a measured melting point of 94–95 °C [2]. The seven-membered ring compound is thus approximately 28 Da heavier and boils approximately 37 °C higher than its five-membered analog. The parent unsubstituted scaffold, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8), boils at 97–98 °C at 11 mmHg and has a density of 0.942 g/mL . The nitro group contributes an additional ~45 Da and dramatically alters volatility and polarity relative to the unsubstituted parent. These differences directly impact purification strategy (distillation vs. chromatography), solvent selection, and storage conditions (recommended 2–8 °C for the nitro compound ).

Physicochemical profiling Building block selection Cycloalka[b]pyridine analogs

3-Nitro Group Enables High-Yield Reduction to the 3-Amine: A Validated Synthetic Entry Point Unavailable from 3-Unsubstituted or 3-Halo Analogs

The 3-nitro substituent of the target compound serves as a latent amine that can be unmasked through well-established reduction protocols — catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) — to afford 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (CAS 178209-28-4) . This 3-amino derivative is itself a commercially catalogued building block (CAS 178209-28-4, MW 162.23, C₁₀H₁₄N₂) that serves as a key intermediate for fused imidazopyridines (benzodiazepine receptor ligands), antimalarial agents, and anticancer compounds . In contrast, the 3-unsubstituted parent scaffold (CAS 7197-96-8) lacks a functional handle at this position and requires alternative, often lower-yielding C–H functionalization strategies. The 2-chloro analog (CAS 115122-66-2) provides a different reactivity profile (nucleophilic aromatic substitution rather than amine coupling) that is not interchangeable . The nitro-to-amine reduction strategy is therefore a convergent, high-yielding route that directly connects the target compound to an entire branch of pharmaceutically relevant chemical space inaccessible from other 3-substituted or 3-unsubstituted analogs.

Nitro reduction Amine building block Synthetic intermediate

Commercial Availability Benchmark: Purity, Price, and Supplier Landscape Versus the 5-Membered Ring Analog

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 123792-59-6) is available from multiple reputable suppliers at a standardized purity of 95–96% (HPLC-MS and ¹H-NMR verified), with catalog offerings including Fluorochem (Product F327938, 96%, £232/250 mg, £518/1 g) , ChemScene (Cat. CS-0208699, ≥96%, USD 154/250 mg, USD 354/1 g) , CymitQuimica (Ref. IN-DA000L2Y, 96%, €162/100 mg, €267/250 mg) , and AchemBlock (95%) . The five-membered cyclopenta analog (CAS 84531-36-2) is available at comparable purity (95%) from Bidepharm and other suppliers, with a melting point of 94–95 °C . However, the target compound commands a price premium consistent with its larger-scale synthetic complexity (nitration of the seven-membered ring precursor) and its demonstrated downstream value as a gateway to the pharmacologically validated cyclohepta[b]pyridine scaffold. Storage specifications are uniform across suppliers: sealed in dry conditions at 2–8 °C, with GHS07 hazard classification (harmful if swallowed, causes skin and eye irritation) .

Chemical procurement Building block supply Purity specifications

Optimal Deployment Scenarios for 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Based on Quantitative Evidence


Proton Pump Inhibitor Lead Optimization Programs Requiring the Privileged Seven-Membered Cyclohepta[b]pyridine Scaffold

Medicinal chemistry teams pursuing next-generation proton pump inhibitors (PPIs) should prioritize 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine as the entry building block. The seven-membered cyclohepta[b]pyridine scaffold has been pharmacologically validated as the most potent ring-size congener in systematic SAR studies spanning five- to eight-membered cycloalka[b]pyridine systems [1]. The target compound's 3-nitro group enables straightforward reduction to the 3-amine, which can then be elaborated via sulfinyl-benzimidazole coupling to generate PPI candidates with IC₅₀ values in the low micromolar range (TY-11345: 5.8 μM at pH 6.0) — a potency level not achieved by the corresponding five- or six-membered ring analogs [2]. The demonstrated 2-fold superiority over omeprazole in intravenous acid secretion assays and 3- to 15-fold superiority in antiulcer models provides a quantitative benchmark for new chemical entities derived from this scaffold [2].

Oral Anti-Inflammatory Agent Discovery Leveraging Ring-Size-Dependent in Vivo Activity

The J. Med. Chem. 1995 study by Calhoun et al. provides compelling evidence that the seven-membered 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core delivers optimal oral anti-inflammatory activity in both acute (carrageenan paw edema) and chronic (adjuvant arthritis) rat models — a level of in vivo efficacy not attainable with the six-membered tetrahydroquinoline precursors [1]. Research groups targeting novel oral anti-inflammatory agents with disease-modifying potential should procure this building block as the core scaffold for library synthesis. The 3-nitro group serves as a versatile diversification point: reduction to the amine allows exploration of amide, sulfonamide, and urea substituent space at the pyridine 3-position, while the cycloheptane ring can be further functionalized at the 9-position (as in TY-11345) or at benzylic positions for additional SAR exploration.

Fragment-Based and Structure-Guided Drug Design Targeting Receptors with Preference for Seven-Membered Ring Conformational Space

The seven-membered cycloheptane ring fused to the pyridine core imparts a distinct conformational envelope compared to five- or six-membered ring analogs [1]. This expanded conformational space has been exploited in multiple target classes: angiotensin II receptor antagonists (IC₅₀ = 25 nM for a 2-ethyl-4-substituted cyclohepta[b]pyridine derivative in guinea pig adrenal membrane binding assays) [2], Na⁺/H⁺ exchanger (NHE-1) inhibitors (TY-51924 demonstrating selective NHE-1 inhibition in PS120 cells) , and fatty acid-binding protein 4 (FABP4) ligands (crystal structure of a tetrazole-substituted cyclohepta[b]pyridine bound to human FABP4, PDB 7fxn) . The 3-nitro compound serves as the synthetic gateway to all of these chemotypes via reduction and subsequent elaboration. Computational chemists performing conformational analysis or virtual screening should note that the cycloheptane ring provides access to torsional angles and spatial orientations not sampled by cyclopentane or cyclohexane-fused analogs, which may explain the recurrent observation of superior potency across diverse target families.

Contract Research and Custom Synthesis Services Requiring a Validated, Multi-Supplier Building Block with Documented Purity and Safety Data

For CROs and CDMOs building fragment libraries or executing custom synthesis projects, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine offers the operational advantage of multi-supplier availability (Fluorochem, ChemScene, CymitQuimica, AchemBlock, MolCore) at standardized purity specifications (95–96%) with full certificates of analysis [1][2]. The compound is registered in the EPA DSSTox database (DTXSID70441027) , has an assigned MDL number (MFCD12405714) [1], and is accompanied by GHS-compliant safety data sheets documenting H302/H315/H319/H335 hazard classification [1]. The recommended storage condition (sealed, dry, 2–8 °C) is standard for nitroaromatic building blocks and compatible with typical compound management workflows. The price premium over the 5-membered analog (~1.5–2×) is offset by the scaffold's demonstrated value in generating patentable, pharmacologically differentiated lead series — procurement decisions should weigh total cost of synthesis against the probability of identifying development candidates with superior efficacy relative to smaller-ring analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.